![molecular formula C14H20BClO2 B2821313 2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1315277-53-2](/img/structure/B2821313.png)
2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound containing a boron atom, a chlorine atom, and several carbon and hydrogen atoms. The presence of the dioxaborolane group suggests that it might be used in the synthesis of various organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found. These properties would depend on the specific structure of the compound .Scientific Research Applications
Synthesis and Material Development
- Xiangdong et al. (2017) developed an efficient synthesis method for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene from commodity chemicals. This synthesis is significant in the production of electron transport materials used in the materials field, including for triphenylene-based ETMs and host materials (Zha Xiangdong et al., 2017).
Organic Chemistry and Catalysis
- A study by Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds, used in reactions, produce boron-containing stilbene derivatives, potentially useful in the synthesis of materials for LCD technology and for investigating therapeutic applications in neurodegenerative diseases (B. Das et al., 2015).
Novel Chemical Reactions
- Chang et al. (2005) described a palladium-catalyzed method for synthesizing various 2-silylallylboronates from allenes using a compound similar to 2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method offers regio- and stereoselective production of silaboration products, contributing to the synthesis of homoallylic alcohols (Kuo-Jui Chang et al., 2005).
Medicinal Chemistry
- The synthesis of boron-containing polyene systems, as explored by Das et al. (2011), offers potential applications in the development of lipid-lowering drugs. Their study involved synthesizing boron-containing stilbene derivatives, demonstrating inhibitory effects on lipogenesis in mammalian hepatocytes (B. Das et al., 2011).
Advanced Material Synthesis
- Fandrick et al. (2012) detailed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its utility as a key reagent in propargylation reactions. This process is crucial for the production of large quantities of this reagent, essential for various material synthesis applications (Daniel R Fandrick et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-(3-Chlorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Phosphopantetheine Adenylyltransferase (PPAT) enzyme . This enzyme is found in Escherichia coli and plays a crucial role in the biosynthesis of coenzyme A, a vital cofactor in numerous biochemical reactions .
Mode of Action
It’s known that the compound can interact with its target, the ppat enzyme, potentially altering its function
Biochemical Pathways
The compound’s interaction with the PPAT enzyme suggests that it may affect the Coenzyme A biosynthesis pathway . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, any alteration in its biosynthesis could have downstream effects on these pathways.
Safety and Hazards
properties
IUPAC Name |
2-[2-(3-chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJMSPJXKZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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